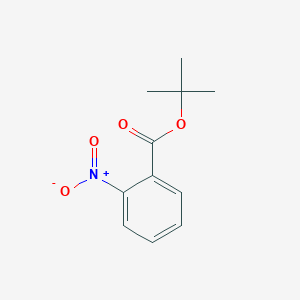![molecular formula C12H14N2O3 B1276062 5-[2-(4-羟基苯基)乙基]-5-甲基咪唑烷-2,4-二酮 CAS No. 91567-45-2](/img/structure/B1276062.png)
5-[2-(4-羟基苯基)乙基]-5-甲基咪唑烷-2,4-二酮
描述
5-[2-(4-Hydroxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C12H14N2O3 and its molecular weight is 234.25 g/mol. The purity is usually 95%.
The exact mass of the compound 5-[2-(4-Hydroxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-[2-(4-Hydroxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[2-(4-Hydroxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
蛋白质组学研究
该化合物在蛋白质组学研究中被使用,它可以作为试剂或更复杂分子合成的构建块。 它在蛋白质表达、结构和功能研究中的作用对于理解生物过程和疾病机制至关重要 .
药物化学
在药物化学中,可以探索该化合物潜在的治疗特性。 它与已知生物活性分子的结构相似性表明它可能与生物靶标相互作用,从而导致新药或治疗策略的开发 .
生物化学
生物化学家可以研究该化合物与酶、受体和其他蛋白质的相互作用。 它可能是阐明生化途径的关键因素,或作为酶分析和其他分析方法的工具 .
药理学
药理学研究可能侧重于该化合物的吸收、分布、代谢和排泄 (ADME) 特性。 了解其药代动力学和药效学可能有助于深入了解其作为药物候选者的潜力 .
有机化学
有机化学家可能对该化合物带来的合成挑战和机遇感兴趣。 它可以作为新合成方法的案例研究,或作为合成复杂有机分子的前体 .
分析化学
在分析化学中,该化合物可以用作分析仪器校准的标准品或参考物质。 其明确的结构和特性使其适合于方法开发和验证 .
材料科学
该化合物的特性可以在材料科学中用于开发具有特定功能的新材料。 例如,它可以被掺入聚合物或涂层中以赋予某些化学或物理特性 .
环境科学
环境科学家可以研究该化合物在环境中的行为,包括其稳定性、降解和潜在的生态影响。 它也可以用作环境监测研究中的示踪剂或标记物 .
作用机制
Target of Action
Similar compounds have been found to interact with nuclear hormone receptors and epoxide hydrolases . These targets play crucial roles in various biological processes, including hormone regulation and inflammation.
Mode of Action
It’s worth noting that similar compounds can react with nucleophiles . For instance, they can undergo reactions with oxygen to form a reversible hemiketal or with nitrogen to form an oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Related compounds have been found to be involved in the biosynthesis of the proinflammatory mediator leukotriene b4 .
Result of Action
Similar compounds have been associated with anti-oxidant, antimicrobial, anticancer, and anti-inflammatory activities .
生化分析
Biochemical Properties
5-[2-(4-Hydroxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with epoxide hydrolase, an enzyme that catalyzes the final step in the biosynthesis of leukotriene B4, a proinflammatory mediator . The nature of these interactions often involves binding to the active site of the enzyme, thereby influencing its activity.
Cellular Effects
The effects of 5-[2-(4-Hydroxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects are crucial for understanding the compound’s potential therapeutic applications.
Molecular Mechanism
At the molecular level, 5-[2-(4-Hydroxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the interaction. For instance, it has been found to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-[2-(4-Hydroxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under normal storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, highlighting the importance of temporal effects in experimental design.
Dosage Effects in Animal Models
The effects of 5-[2-(4-Hydroxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes. At higher doses, toxic or adverse effects may be observed . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
5-[2-(4-Hydroxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it has been shown to influence the activity of enzymes involved in the biosynthesis of leukotriene B4 . These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of 5-[2-(4-Hydroxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione within cells and tissues are essential for understanding its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its overall activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 5-[2-(4-Hydroxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione is a key factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
5-[2-(4-hydroxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-12(10(16)13-11(17)14-12)7-6-8-2-4-9(15)5-3-8/h2-5,15H,6-7H2,1H3,(H2,13,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIFFZGCVHKMNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)CCC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406929 | |
| Record name | 5-[2-(4-hydroxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91567-45-2 | |
| Record name | 5-[2-(4-hydroxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[2-(4-hydroxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B1276005.png)



![2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B1276015.png)



